molecular formula C13H12N2O3 B13662913 2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione

2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione

Cat. No.: B13662913
M. Wt: 244.25 g/mol
InChI Key: UBDGGDUWSGLVTF-UHFFFAOYSA-N
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Description

The Thalidomide Era and Its Legacy

The development of phthalimide-based pharmaceuticals began with thalidomide, synthesized in 1954 by Chemie Grünenthal as a sedative. Marketed widely by 1958 under trade names like Distaval, its perceived safety during pregnancy—erroneously attributed to low acute toxicity in animal models—led to catastrophic teratogenic effects, resulting in over 10,000 infants born with severe limb malformations and neurological defects before its 1961 withdrawal. This tragedy catalyzed systemic reforms, including the 1962 Kefauver-Harris Amendments in the United States, mandating rigorous preclinical teratogenicity testing and proof of therapeutic efficacy for new drugs.

Thalidomide’s mechanism, later linked to cereblon-mediated modulation of TNF-α and angiogenesis factors, revealed the dual-edged nature of phthalimide derivatives: their ability to interact with multiple biological targets necessitates precise structural control. Post-withdrawal research focused on dissecting structure-activity relationships (SAR) to isolate therapeutic effects from off-target actions, laying the groundwork for safer analogs.

Phthalimide’s Resurgence in Targeted Therapies

Phthalimide derivatives regained attention in the 1990s with the discovery of their immunomodulatory and antiangiogenic properties. Key advancements included:

Derivative Class Biological Activity Structural Modification
Lenalidomide TNF-α inhibition, antiproliferative Amino substitution at position 4
Pomalidomide Cereblon binding, ubiquitination Fluoro-substitution at position 4
Apremilast PDE4 inhibition Ethoxycarbonyloxy substituent

These modifications demonstrated that strategic alterations to the phthalimide core could enhance specificity—a principle extending to 2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-(1-methyl-2-oxopyrrolidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H12N2O3/c1-14-7-6-10(13(14)18)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5,10H,6-7H2,1H3

InChI Key

UBDGGDUWSGLVTF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Starting Materials

  • Pyrrolidine Derivative: 1-Methyl-2-oxopyrrolidine-3-yl compound, often prepared or sourced as a protected or functionalized intermediate.
  • Isoindoline-1,3-dione: Also known as phthalimide, serves as the electrophilic core for substitution.

Synthetic Route Description

The synthesis generally follows these steps:

Step Reagents/Conditions Description
1 Pyrrolidine derivative (1-methyl-2-oxopyrrolidin-3-yl) Preparation or procurement of the pyrrolidine moiety with the 1-methyl and 2-oxo functionalities
2 Isoindoline-1,3-dione (phthalimide) Acts as the electrophilic partner
3 Base (e.g., triethylamine) To deprotonate and activate nucleophile
4 Solvent (e.g., acetic acid or organic solvents) Medium for reaction
5 Elevated temperature (e.g., 100-120°C) To facilitate nucleophilic substitution or condensation
6 Workup and purification Isolation of the target compound

This method is consistent with protocols described for related isoindoline-1,3-dione compounds, where the nucleophilic amine from the pyrrolidine attacks the electrophilic carbonyl carbon of the isoindoline-1,3-dione, forming the substituted product.

Representative Procedure (Adapted)

  • Step 1: Dissolve isoindoline-1,3-dione in acetic acid.
  • Step 2: Add the 1-methyl-2-oxopyrrolidin-3-yl derivative and triethylamine as a base.
  • Step 3: Heat the mixture to approximately 120°C and maintain for several hours under stirring.
  • Step 4: Cool the reaction mixture and perform aqueous workup.
  • Step 5: Purify the crude product by recrystallization or chromatography to obtain 2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 100–120°C Elevated temperature promotes nucleophilic substitution
Solvent Acetic acid, organic solvents Acetic acid facilitates proton transfer and solubility
Base Triethylamine or other organic bases Neutralizes acid formed and activates nucleophile
Reaction Time 4–12 hours Dependent on scale and purity requirements
Purification Recrystallization, chromatography Ensures removal of unreacted starting materials and by-products

Additional Synthetic Considerations

  • Protecting Groups: In some synthetic pathways, carboxyl groups on phthalic acid derivatives are protected as methyl or ethyl esters to prevent side reactions during condensation.
  • Reduction Steps: For related compounds, reductions using Fe/HCl or Zn/HOAc may be employed to modify substituents before final coupling.
  • Deprotection: Hydroxyl protecting groups, if present, are removed using Lewis acids such as aluminum chloride or boron trichloride to yield the final hydroxylated isoindoline-1,3-dione derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield/Notes
Nucleophilic substitution 1-Methyl-2-oxopyrrolidin-3-yl derivative + Isoindoline-1,3-dione Triethylamine, Acetic acid 100–120°C, 4–12 h Efficient for direct coupling
Protected ester hydrolysis + coupling Dimethyl 3-amino-4-hydroxyphthalate + pyrrolidine derivative Base (NaOH), Acid (BCl3) Hydrolysis at RT, coupling at elevated temp Allows functional group control
Reduction + coupling Nitro-substituted phthalate + reducing agent (Fe/HCl) + pyrrolidine Fe/HCl, Zn/HOAc Mild temperatures, followed by coupling For modified derivatives

Research Findings and Practical Implications

  • The synthesis of this compound is well-established via nucleophilic substitution reactions between pyrrolidine derivatives and isoindoline-1,3-dione.
  • Reaction conditions such as temperature, solvent choice, and base significantly influence yield and purity.
  • Protecting group strategies and subsequent deprotection steps are critical when synthesizing more complex derivatives or analogs.
  • The compound's synthesis protocols align with those used for related isoindoline-1,3-dione pharmaceutical intermediates, suggesting scalability and adaptability for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a wide range of functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Piperidine-2,6-dione Moieties

Key Compounds :

  • 2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione (): This compound replaces the pyrrolidin-2-one with a piperidine-2,6-dione ring.
  • 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Con1 in ): The amino group at the 4-position of the isoindoline-dione core improves anti-tumor activity, as seen in pomalidomide derivatives. However, IC50 values for such analogs (>200 µM) are less potent than urea-modified derivatives .

Derivatives with Aryl and Acryloyl Substituents

Key Compounds :

  • 2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (): These compounds feature acryloyl-phenyl groups, which enable π-π stacking interactions with biological targets. However, their synthesis requires prolonged reaction times (48 hours) compared to simpler alkylation routes used for the target compound .

Sulfonylurea and Urea-Modified Analogues

Key Compounds :

  • N-(Cyclohexylcarbamoyl)-4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]benzenesulfonamide (): Sulfonylurea moieties confer antihyperglycemic activity by targeting ATP-sensitive potassium channels. In contrast, the target compound’s pyrrolidinone group is more likely to modulate inflammatory pathways .
  • Urea-containing pomalidomide derivatives (): Urea at the meta-position of phenyl triazole improves anti-tumor activity (IC50 < 50 µM vs. >200 µM for controls). The target compound’s pyrrolidinone may similarly enhance activity through optimized hydrogen bonding .

Alkylamino and Hydroxyalkyl Derivatives

Key Compounds :

  • 2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (): Hydroxyalkylamino chains improve water solubility but may reduce blood-brain barrier penetration. The target compound’s methyl-oxo-pyrrolidin group balances lipophilicity and solubility .
  • 2-[1-(4-Methoxybenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione (): Methoxybenzyl groups enhance metabolic stability. The target compound’s methyl group may offer similar stability without requiring bulky substituents .

Research Implications

  • Therapeutic Potential: The target compound’s pyrrolidinone group may optimize cereblon binding for targeted protein degradation, a mechanism critical in cancer therapy .
  • SAR Insights: Substituents at the 3-position of the isoindoline-dione core significantly influence target affinity and selectivity. The methyl group on the pyrrolidinone ring may reduce metabolic deactivation compared to unmethylated analogs .
  • Future Directions : Comparative studies on binding kinetics and in vivo efficacy are needed to validate advantages over piperidine-2,6-dione derivatives.

Biological Activity

2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione, also known by its CAS number 2891597-13-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C13H12N2O3
  • Molecular Weight : 244.25 g/mol
  • Purity : 97% .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For instance:

  • A study reported that derivatives of isoindoline compounds exhibited significant growth inhibition in cancer cell lines while sparing non-tumorigenic cells at concentrations as low as 10 µM. This selectivity is crucial for reducing side effects in cancer therapies .

Anti-inflammatory Effects

Research has indicated that the compound may possess anti-inflammatory properties. Compounds with similar isoindoline structures have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting a potential for therapeutic use in inflammatory diseases .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary evidence suggests that it may interact with key signaling pathways involved in cell proliferation and apoptosis .

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various organic reactions:

  • Cyclization Reactions : Utilizing starting materials such as isoindoline derivatives and pyrrolidine-based compounds can yield this target compound effectively.
  • Functionalization : The introduction of different functional groups can modify its biological activity, allowing for the development of more potent derivatives .

Case Studies

Several case studies have focused on the biological evaluation of this compound:

  • In Vitro Studies : Research demonstrated that specific derivatives showed enhanced cytotoxicity against melanoma cell lines compared to standard chemotherapeutics .
  • Mechanistic Studies : Investigations into the cellular mechanisms revealed that the compound may induce apoptosis through the activation of caspase pathways .

Data Table: Biological Activities Overview

Activity TypeEffectReference
AntitumorGrowth inhibition
Anti-inflammatoryCytokine inhibition
Apoptosis InductionCaspase activation

Q & A

Q. What are the established synthetic routes and characterization methods for 2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione?

Methodological Answer: The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, derivatives of isoindoline-1,3-dione can be prepared by reacting substituted amines with phthalic anhydride derivatives under reflux in aprotic solvents like DMF. Structural confirmation requires NMR (¹H/¹³C) for stereochemical analysis, mass spectrometry for molecular weight validation, and X-ray crystallography (if crystalline) to resolve spatial arrangements . Purity is assessed via HPLC with UV detection, optimizing mobile phase gradients to separate byproducts .

Q. How is the pharmacological activity of this compound evaluated in preclinical models?

Methodological Answer: Anticonvulsant or CNS activity is typically tested in murine models (e.g., maximal electroshock or pentylenetetrazole-induced seizures). Dose-response curves are generated using 3-5 dose levels, with positive controls (e.g., phenytoin). Behavioral assays (e.g., rotarod for motor coordination) and pharmacokinetic studies (plasma half-life via LC-MS/MS) are conducted to assess efficacy and bioavailability. Data normalization to vehicle controls and ANOVA with post-hoc tests (e.g., Tukey) are critical for statistical rigor .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Use fume hoods for synthesis steps involving volatile solvents. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. For toxicological uncertainty, conduct acute toxicity assays in cell lines (e.g., HepG2) via MTT assays. Waste disposal follows halogenated organic waste protocols if halogenated intermediates are used. Emergency spill procedures require neutralization with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can design of experiments (DoE) optimize the synthetic yield of this compound?

Methodological Answer: Apply factorial design to screen critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design evaluates interactions between reaction time (6–12 hrs), temperature (80–120°C), and equivalents of nucleophile. Response surface methodology (RSM) then refines optimal conditions. Computational tools like Gaussian or COSMO-RS predict solvent effects on reaction kinetics, reducing trial-and-error experimentation .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer: Conduct meta-analysis using standardized metrics (e.g., IC₅₀ normalized to assay type). Validate inconsistencies via orthogonal assays: if anticonvulsant activity conflicts in two models, test in a third (e.g., 6-Hz seizure model). Check for batch-to-batch variability in compound purity (HPLC) or stereoisomer ratios (chiral chromatography). Replicate studies with blinded protocols to minimize observer bias .

Q. What computational methods predict the compound’s reactivity and metabolic pathways?

Methodological Answer: Density functional theory (DFT) calculates transition states for key reactions (e.g., ring-opening of pyrrolidinone). Molecular docking (AutoDock Vina) screens against target proteins (e.g., GABA receptors) to rationalize bioactivity. ADMET prediction tools (e.g., SwissADME) simulate metabolic stability, identifying potential cytochrome P450 oxidation sites. MD simulations (GROMACS) assess membrane permeability for bioavailability insights .

Q. How are polymorphic forms of this compound identified and characterized?

Methodological Answer: Screen polymorphs via solvent crystallization gradients (e.g., ethanol/water). Use differential scanning calorimetry (DSC) to detect thermal events (melting/recrystallization). Pair with powder X-ray diffraction (PXRD) to distinguish crystal forms. Stability studies (40°C/75% RH for 4 weeks) assess form conversion. Synchrotron radiation can resolve low-abundance polymorphs .

Data Presentation and Analysis

Table 1. Key Analytical Parameters for Characterization

TechniqueParametersApplication Example
¹H NMRδ 7.8–8.2 ppm (isoindole protons)Confirm aromatic substitution patterns
HPLC-UVC18 column, 0.1% TFA in H₂O/MeCNQuantify residual phthalic anhydride
PXRD2θ = 10–30° (characteristic peaks)Differentiate polymorphic forms

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